rac-trans Sertraline-d3 Hydrochloride
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Overview
Description
rac-trans Sertraline-d3 Hydrochloride: is an isotopically labeled version of Sertraline, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant . The compound has a molecular formula of C17H15D3Cl3N and a molecular weight of 345.71 . It is used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of rac-trans Sertraline-d3 Hydrochloride involves several steps. One approach is a chemoenzymatic synthesis that employs ketoreductases (KREDs) to yield a key chiral precursor . The bioreduction of the racemic tetralone exhibits excellent enantioselectivity and diastereomeric ratio . The resulting (S,S)-alcohol is then oxidized to an enantiopure (S)-ketone using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst . The final step involves direct amination employing methylamine followed by reduction with sodium borohydride .
Chemical Reactions Analysis
rac-trans Sertraline-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The (S,S)-alcohol precursor is oxidized to an enantiopure (S)-ketone using sodium hypochlorite and AZADO.
Reduction: The final step in the synthesis involves the reduction of the imine precursor using sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.
Common reagents used in these reactions include sodium hypochlorite, AZADO, and sodium borohydride . The major products formed from these reactions are the enantiopure (S)-ketone and the final this compound .
Scientific Research Applications
rac-trans Sertraline-d3 Hydrochloride is primarily used in proteomics research . It serves as a stable isotope-labeled compound, which is valuable in various analytical techniques, including mass spectrometry . The compound is also used in studies related to the serotonin reuptake mechanism, providing insights into the pharmacokinetics and pharmacodynamics of Sertraline .
Mechanism of Action
The mechanism of action of rac-trans Sertraline-d3 Hydrochloride is similar to that of Sertraline. It selectively inhibits the plasma membrane serotonin transporter (SERT), blocking serotonin reuptake from the neuronal synapse . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The compound targets the serotonin transporter and involves pathways related to serotonin reuptake inhibition .
Comparison with Similar Compounds
rac-trans Sertraline-d3 Hydrochloride can be compared with other SSRIs, such as:
Citalopram: Another SSRI with a similar mechanism of action but different chemical structure.
Paroxetine: Another SSRI with a unique chemical structure and specific applications in treating various psychiatric conditions.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques .
Properties
CAS No. |
1426174-06-2 |
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Molecular Formula |
C17H18Cl3N |
Molecular Weight |
345.7 g/mol |
IUPAC Name |
(1S,4R)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1/i1D3; |
InChI Key |
BLFQGGGGFNSJKA-KSGPAQBCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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